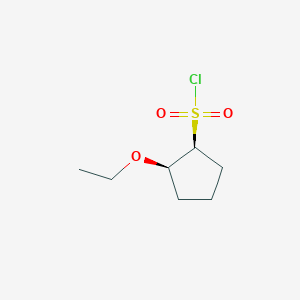
N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a thiophene group and a carboxamide group. The compound also contains a 3,4-dimethoxybenzyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Thiophene Group: The thiophene group can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
Attachment of the 3,4-Dimethoxybenzyl Group: This step may involve nucleophilic substitution reactions where the benzyl group is introduced.
Formation of the Carboxamide Group: The final step could involve the formation of the carboxamide group through amide bond formation reactions, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides or organometallic compounds are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide
- N-(3,4-dimethoxybenzyl)-3-(furan-3-yl)pyrrolidine-1-carboxamide
- N-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl)pyrrolidine-1-carboxamide
Uniqueness
N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is unique due to the specific combination of its functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-thiophen-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-16-4-3-13(9-17(16)23-2)10-19-18(21)20-7-5-14(11-20)15-6-8-24-12-15/h3-4,6,8-9,12,14H,5,7,10-11H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZROKZKQMKWEMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)C3=CSC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2403594.png)
![4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2403597.png)

![Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2403599.png)
![3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2403601.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide](/img/structure/B2403602.png)
![1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2403604.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone](/img/structure/B2403605.png)

